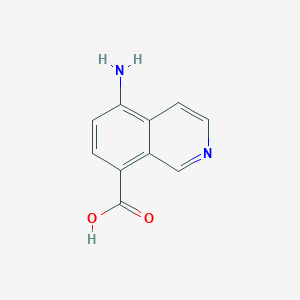

5-Aminoisoquinoline-8-carboxylic acid

Description

Contextualizing Isoquinoline (B145761) Scaffolds in Heterocyclic Chemistry Research

The isoquinoline framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.orgnih.gov This bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the synthesis of a wide array of natural and synthetic products with diverse therapeutic applications. rsc.orgamerigoscientific.com

Isoquinoline-based molecules are integral to many natural alkaloids found in plants and have been traditionally used in medicine for their analgesic, anti-inflammatory, and antimicrobial properties. nih.govamerigoscientific.com In modern drug discovery, the isoquinoline core serves as a critical template for designing novel therapeutic agents, particularly in the realm of anticancer research. amerigoscientific.comnih.govnumberanalytics.com The structural diversity and therapeutic potential of isoquinolines have made them a primary target for synthetic organic chemists, who continuously develop new methods for their construction and functionalization. rsc.orgnih.gov The inherent properties of the isoquinoline scaffold, such as its ability to participate in various chemical reactions and its unique three-dimensional shape, allow for the creation of libraries of compounds with a wide range of biological activities. rsc.org

Significance of Amino and Carboxylic Acid Functionalities in Chemical and Biological Systems

The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group on the isoquinoline scaffold of 5-Aminoisoquinoline-8-carboxylic acid is crucial to its chemical behavior and biological activity. These functional groups are fundamental in organic chemistry and play a pivotal role in the function of many biological molecules, including amino acids, the building blocks of proteins. researchgate.netsolubilityofthings.com

Key Roles of Amino and Carboxylic Acid Groups:

Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the amino group is basic. This dual nature allows the molecule to exist in different ionization states depending on the physiological pH, which can significantly influence its solubility, membrane permeability, and interactions with biological targets. solubilityofthings.comwiley-vch.de

Hydrogen Bonding: Both functional groups are capable of forming hydrogen bonds, which are critical for molecular recognition and binding to biological macromolecules like enzymes and receptors. researchgate.netnih.gov The ability to act as both a hydrogen bond donor (from the amino and carboxylic acid protons) and an acceptor (from the nitrogen and oxygen atoms) enhances the potential for strong and specific interactions. nih.gov

Salt Formation: The acidic and basic sites facilitate the formation of water-soluble salts, which can improve the pharmacokinetic properties of a drug candidate. researchgate.net

Synthetic Handles: From a synthetic perspective, these functional groups serve as versatile handles for further chemical modification, allowing for the creation of a diverse range of analogs and derivatives. google.com

The strategic placement of these functional groups on the isoquinoline core creates a molecule with a distinct charge distribution and three-dimensional arrangement, predisposing it for specific interactions within biological systems. nih.gov

Overview of Research Trajectories for this compound and its Analogs

Research into this compound and its derivatives has been largely driven by their potential as enzyme inhibitors, particularly in the context of cancer therapy. A significant area of investigation has focused on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. mdpi.com

PARP enzymes, especially PARP-1, are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP can lead to the selective death of cancer cells, a concept known as synthetic lethality. nih.gov While early PARP inhibitors had limitations in potency and cell permeability, derivatives of the isoquinoline scaffold have shown promise. mdpi.com

5-Aminoisoquinoline (B16527) (5-AIQ), a closely related analog, is a potent and water-soluble inhibitor of PARP-1 and is widely used as a pharmacological tool to study the effects of PARP inhibition. mdpi.com Research has explored the synthesis of various amino-substituted isoquinoline and tetrahydroisoquinoline carboxylic acids to develop novel therapeutic agents. google.com The amide derivatives of these structures, in particular, have been investigated for their cytotoxic effects on tumor cell lines. mdpi.com

The research trajectory for this compound and its analogs is focused on leveraging its unique structural features to design highly selective and potent enzyme inhibitors. This includes detailed studies on its synthesis, molecular modeling to understand its binding modes with target enzymes, and evaluation of its biological activity in various disease models. google.comnih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₈N₂O₂ | echemi.com |

| Molecular Weight | 188.18 g/mol | echemi.com |

| Exact Mass | 188.058577502 | echemi.com |

| Topological Polar Surface Area | 76.2 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Rotatable Bond Count | 1 | echemi.com |

Related Isoquinoline Compounds in Research

| Compound Name | Key Research Application/Finding |

| 5-Aminoisoquinoline (5-AIQ) | A potent and water-soluble PARP-1 inhibitor used as a pharmacological tool. mdpi.com |

| 8-Hydroxy-isoquinoline-5-carboxylic acid | Serves as a building block for synthesizing heterocyclic compounds and has shown potential as an inhibitor of 2-oxoglutarate-dependent oxygenases. |

| Triterpenoic acid 4-aminoisoquinoline amides | Exhibit high and selective cytotoxicity for human tumor cell lines. mdpi.com |

Properties

IUPAC Name |

5-aminoisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOLBWPFQVQACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminoisoquinoline 8 Carboxylic Acid and Its Precursors

Historical and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis

The construction of the fundamental isoquinoline ring system has been a subject of extensive research for over a century. Methodologies have evolved from classical acid-catalyzed cyclization reactions to highly efficient transition-metal-catalyzed processes.

Cyclization Reactions of Substituted Precursors

Several named reactions form the historical bedrock of isoquinoline synthesis, utilizing substituted β-phenylethylamines or benzaldehydes as key precursors. These methods generally involve an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides, typically derived from a β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.compharmaguideline.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline. pharmaguideline.com The reaction is most effective when the benzene (B151609) ring is activated with electron-donating groups. nrochemistry.comcutm.ac.in

Pictet-Spengler Reaction: In this synthesis, a β-arylethylamine undergoes condensation with an aldehyde or ketone under acidic conditions to form an iminium ion. wikipedia.orgquimicaorganica.org This intermediate then undergoes an intramolecular cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgname-reaction.com Similar to the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline requires subsequent oxidation to achieve the fully aromatic isoquinoline core. This reaction is particularly effective with electron-rich aromatic rings like indole or phenol derivatives. wikipedia.org

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines without an oxidation step. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com While versatile, yields can be variable, and modifications are often employed to improve efficiency. organicreactions.orgacs.org

| Reaction Name | Key Precursors | Typical Conditions | Initial Product |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Dehydrating acid (e.g., POCl₃), heat | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Protic or Lewis acid | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Palladium-Catalyzed Synthesis Routes

Modern synthetic chemistry has introduced powerful palladium-catalyzed reactions that offer alternative and often more efficient pathways to substituted isoquinolines. These methods frequently rely on C-H activation and annulation strategies, providing high atom economy and functional group tolerance.

One prominent approach involves the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenes, which constructs 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Another strategy utilizes the palladium-catalyzed cyclization of aromatic oximes with vinyl azides, where the oxime serves as both a directing group and an internal oxidant, eliminating the need for external oxidants. acs.org Furthermore, modular syntheses have been developed through sequential palladium-catalyzed activation of C(sp²)–H and C(sp³)–H bonds, allowing for the rapid construction of dihydroisoquinolines. nih.gov These contemporary methods provide access to complex isoquinoline scaffolds under milder conditions than their historical counterparts.

Targeted Synthesis of 5-Aminoisoquinoline-8-carboxylic Acid

The synthesis of the specifically substituted this compound requires a strategy that can control the placement of functional groups on the isoquinoline core. This is typically achieved through the regioselective functionalization of the parent isoquinoline or by carrying functionalized precursors through a core synthesis.

Strategies for Regioselective Functionalization

Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs on the benzene portion of the bicyclic system. Nitration of isoquinoline with fuming nitric acid and concentrated sulfuric acid predominantly yields 5-nitroisoquinoline (around 90%) along with a smaller amount of 8-nitroisoquinoline. thieme-connect.de This inherent reactivity provides a direct entry point to functionalization at the C5 position.

For di-substitution at the C5 and C8 positions, a sequential approach is highly effective. A well-documented procedure involves the regioselective bromination of isoquinoline at the C5 position, followed by nitration at the C8 position to furnish 5-bromo-8-nitroisoquinoline. orgsyn.orggoogle.comresearchgate.net The synthesis is performed in strong acid (e.g., concentrated H₂SO₄), with careful temperature control being crucial to achieve high regioselectivity. orgsyn.orgresearchgate.net This 5-bromo-8-nitroisoquinoline is a key intermediate, possessing handles at the precise locations required for conversion into this compound.

| Reaction | Position | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | C5 (major), C8 (minor) | HNO₃, H₂SO₄ | 5-Nitroisoquinoline | thieme-connect.de |

| Sequential Bromination & Nitration | C5 (Bromo), C8 (Nitro) | 1. NBS, H₂SO₄ 2. KNO₃ | 5-Bromo-8-nitroisoquinoline | orgsyn.orggoogle.com |

Conversion from Related Isoquinoline Derivatives

Starting from a pre-functionalized intermediate like 5-bromo-8-nitroisoquinoline, the target molecule can be obtained through sequential chemical transformations of the bromo and nitro groups.

Amino Group Introduction

The introduction of the amino group at the C5 position is most commonly achieved by the reduction of a nitro group precursor. The nitro group of 5-bromo-8-nitroisoquinoline can be readily reduced to the corresponding amine. researchgate.net This transformation is typically accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. google.com This step converts the 8-nitro group into the 8-amino functionality, leading to 5-bromo-8-aminoisoquinoline. If the target were 5-aminoisoquinoline (B16527), a similar reduction of 5-nitroisoquinoline would be performed.

While direct amination methods like the Chichibabin reaction exist for heterocycles, they typically result in amination at the C1 position of isoquinoline and are thus not suitable for functionalization at C5 or C8. shahucollegelatur.org.in

Regioselective bromination at C5 to yield 5-bromoisoquinoline.

Regioselective nitration of 5-bromoisoquinoline at C8 to yield 5-bromo-8-nitroisoquinoline.

Reduction of the nitro group at C8 to yield 5-bromo-8-aminoisoquinoline.

Conversion of the bromo group at C5 into a carboxylic acid. A plausible method for this step is palladium-catalyzed carbonylation, where the aryl bromide is reacted with carbon monoxide in the presence of a palladium catalyst to form the carboxylic acid or a corresponding ester. researchgate.netnih.gov This sequence, however, would produce 8-aminoisoquinoline-5-carboxylic acid.

To obtain the target compound, this compound, the initial functionalization sequence would be reversed:

Regioselective nitration at C5 to yield 5-nitroisoquinoline.

Regioselective bromination of 5-nitroisoquinoline at C8.

Palladium-catalyzed carbonylation of the bromo group at C8 to introduce the carboxylic acid function.

Reduction of the nitro group at C5 to yield the final product, this compound.

Carboxylic Acid Group Introduction

The introduction of a carboxylic acid group at the 8-position of the isoquinoline scaffold is a critical transformation in the synthesis of this compound and its precursors. Several methodologies have been developed to achieve this, primarily involving the conversion of a pre-functionalized isoquinoline.

One of the most effective methods is the palladium-catalyzed carbonylation of an 8-halo-isoquinoline, typically 8-bromoisoquinoline. In this process, the bromo-substituted isoquinoline reacts with carbon monoxide in the presence of a palladium catalyst, such as palladium acetate, and an alcohol like methanol. google.com This reaction first yields the corresponding methyl ester, 8-isoquinolinecarboxylic acid methyl ester, which is then hydrolyzed to the final carboxylic acid. google.com This two-step sequence is highly efficient and adaptable for large-scale production. google.com

Another established method is the carboxylation of organometallic intermediates . libretexts.org This approach begins with an 8-halo-isoquinoline, which is converted into a more reactive organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent. This intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce the carboxylic acid. libretexts.org This method is a cornerstone of organic synthesis for creating carboxyl groups. libretexts.org

The hydrolysis of nitriles also provides a viable route. libretexts.org This involves a nucleophilic substitution reaction where a cyanide ion replaces a halogen on an 8-halo-isoquinoline to form an 8-cyano-isoquinoline. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Each of these methods starts with an organic halogen compound and ultimately replaces the halogen with the carboxyl group. libretexts.org

| Method | Starting Material | Key Reagents | Intermediate | Advantage |

| Palladium-Catalyzed Carbonylation | 8-Bromoisoquinoline | CO, Palladium Acetate, Methanol | 8-Isoquinolinecarboxylic acid methyl ester | High total recovery, suitable for large-scale production. google.com |

| Carboxylation of Grignard Reagent | 8-Halo-isoquinoline | Magnesium, Carbon Dioxide (CO2), Acid | Organomagnesium compound | General and widely applicable method for acid synthesis. libretexts.org |

| Hydrolysis of Nitriles | 8-Halo-isoquinoline | Cyanide ion (e.g., NaCN), Acid/Base for hydrolysis | 8-Cyano-isoquinoline | Useful two-step procedure for introducing a carboxyl group. libretexts.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like this compound, aiming to reduce environmental impact through sustainable practices.

Catalyst Development for Sustainable Synthesis

A primary focus of green chemistry in this field is the development of efficient and environmentally benign catalysts for the synthesis of the isoquinoline core. bohrium.comnih.gov Traditional methods often require harsh conditions or stoichiometric reagents, leading to significant waste. bohrium.com Modern research emphasizes the use of catalytic systems that are both highly active and recyclable.

Transition-metal catalysts have been extensively studied, with metals such as ruthenium, rhodium, nickel, cobalt, palladium, and copper being employed in various cyclization and annulation reactions to form the isoquinoline ring system. bohrium.combohrium.com These catalysts offer high efficiency and selectivity under milder conditions than traditional methods. bohrium.com For instance, a recyclable homogeneous ruthenium catalyst has been used in polyethylene glycol (PEG-400), a greener solvent alternative, for C-H/N-N activation and annulation reactions. nih.gov

To further enhance sustainability, heterogeneous catalysts are being developed. These catalysts are solid-supported, which simplifies their separation from the reaction mixture and allows for easy recovery and reuse. An example is a Ru/ZIF-8 catalyst, which has demonstrated high conversion rates and selectivity in the N-formylation of isoquinoline derivatives and can be reused multiple times. tandfonline.com The development of such catalysts is crucial for creating more economical and sustainable industrial processes.

Beyond metals, non-metal catalysts , such as iodine, have also been utilized in cyclization reactions to synthesize isoquinoline derivatives. bohrium.com The future of sustainable synthesis may also involve biocatalysis, using enzymes to perform chemical transformations, which offers high selectivity and operates under mild, aqueous conditions. rsc.org

| Catalyst Type | Examples | Key Features | Sustainability Advantage |

| Homogeneous Transition-Metal | Ru, Rh, Ni, Co, Pd, Cu complexes | High activity and selectivity. bohrium.combohrium.com | Milder reaction conditions, reduced byproducts. bohrium.com |

| Heterogeneous Transition-Metal | Ru/ZIF-8 tandfonline.com | Solid-supported, easily separable. | Catalyst is recoverable and reusable. tandfonline.com |

| Non-Metal | Iodine bohrium.com | Avoids use of heavy or precious metals. | Lower toxicity and cost. |

| Biocatalysts | Enzymes | High selectivity, operates in water. rsc.org | Environmentally benign, reduces need for organic solvents. rsc.org |

Solvent-Free and Energy-Efficient Methodologies

Reducing solvent waste and energy consumption are key tenets of green chemistry. In the synthesis of isoquinolines and their derivatives, several innovative approaches are being explored.

Aqueous synthesis is a highly desirable green alternative. Some catalyst-free methods have been developed that allow for the formation of isoquinolines by reacting starting materials like 2-ethynylbenzaldehyde with ammonium (B1175870) hydroxide in water. bohrium.com Similarly, four-component reactions using KF/CP@MWCNTs nanocatalysts have been successfully carried out in water at room temperature. nih.gov

Energy-efficient techniques such as microwave irradiation and ultrasound assistance are also being employed to accelerate reactions, reduce reaction times, and often improve yields. nih.gov Microwave-assisted synthesis using a recyclable ruthenium catalyst has proven effective for producing isoquinolines. nih.gov Ultrasound has been shown to facilitate a one-pot synthesis of isoquinolin-1(2H)-one derivatives, promoting both C-C and C-N bond formation in the same reaction vessel. nih.gov These methods represent a significant step towards more sustainable and efficient chemical manufacturing.

| Methodology | Description | Example Application | Green Advantage |

| Aqueous Media | Using water as the reaction solvent. | Catalyst-free reaction of 2-ethynylbenzaldehyde with ammonium hydroxide. bohrium.com | Eliminates volatile organic solvents (VOCs), improves safety. |

| Microwave Irradiation | Using microwave energy to heat reactions. | Synthesis of isoquinolines with a recyclable ruthenium catalyst in PEG-400. nih.gov | Rapid heating, reduced reaction times, often higher yields. |

| Ultrasound Assistance | Using sonic waves to promote reactions. | One-pot synthesis of isoquinolin-1(2H)-one derivatives. nih.gov | Enhanced reaction rates, improved efficiency. |

Chemical Reactivity and Derivatization of 5 Aminoisoquinoline 8 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of chemical reactions to yield esters, amides, salts, and reduced species like alcohols and aldehydes. These transformations are fundamental in synthetic chemistry for modifying the compound's physical and biological properties.

The conversion of the carboxylic acid group of 5-Aminoisoquinoline-8-carboxylic acid to an ester is a standard chemical transformation. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and it is typical to use the alcohol as the solvent to drive the reaction toward the ester product.

The general reaction proceeds as follows:

This compound + R-OH (Alcohol) ⇌ 5-Aminoisoquinoline-8-carboxylate Ester + H₂O

Various alcohols can be used to generate a library of ester derivatives. The properties of the resulting ester, such as solubility and reactivity, are influenced by the nature of the "R" group from the alcohol.

Table 1: Representative Ester Derivatives of this compound This table is illustrative of potential derivatives and does not represent experimentally confirmed compounds unless cited.

| Alcohol (R-OH) | Ester Derivative Name | Resulting Ester Group (-COOR) |

|---|---|---|

| Methanol | Methyl 5-aminoisoquinoline-8-carboxylate | -COOCH₃ |

| Ethanol | Ethyl 5-aminoisoquinoline-8-carboxylate | -COOCH₂CH₃ |

| Isopropanol | Isopropyl 5-aminoisoquinoline-8-carboxylate | -COOCH(CH₃)₂ |

Another effective method for esterification, particularly for sterically hindered substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach, known as the Steglich esterification, often proceeds under milder conditions and can produce higher yields by avoiding the harsh acidic conditions of the Fischer method.

The formation of an amide bond by reacting the carboxylic acid group with an amine is one of the most significant reactions in organic and medicinal chemistry. This creates a stable amide linkage and allows for the introduction of a vast array of chemical functionalities.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, a process that is significantly more atom-economical and environmentally benign than methods requiring pre-activation. While thermal condensation is possible, it often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts.

Modern approaches utilize catalysts to facilitate this reaction under milder conditions. Various catalytic systems, including those based on boronic acids and transition metals like titanium and zirconium, have been developed to promote direct amide bond formation. These catalysts work by activating the carboxylic acid in situ, allowing it to react with the amine partner. The only byproduct in these reactions is water, making them a "green" alternative to classical methods.

A highly reliable and widely used method for amide synthesis involves the conversion of the carboxylic acid into a more reactive intermediate. A common strategy is the formation of an acyl chloride. This compound can be converted to 5-aminoisoquinoline-8-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The general two-step process is:

Acid to Acyl Chloride: this compound + SOCl₂ → 5-Aminoisoquinoline-8-carbonyl chloride + SO₂ + HCl

Acyl Chloride to Amide: 5-Aminoisoquinoline-8-carbonyl chloride + R-NH₂ (Amine) → 5-Aminoisoquinoline-8-carboxamide Derivative + HCl

This acyl chloride intermediate is highly electrophilic and reacts readily with a wide range of primary and secondary amines to form the corresponding amide derivatives. This method is particularly useful for coupling with less reactive amines. Research on related compounds has shown that converting a carboxylic acid to its acyl chloride with oxalyl chloride, followed by the addition of an amine (like 8-aminoquinoline), is an effective procedure for forming amide bonds.

Alternatively, coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to generate an activated ester in situ, which then reacts with an amine to yield the amide product under mild conditions.

Table 2: Representative Amide Derivatives of this compound This table is illustrative of potential derivatives and does not represent experimentally confirmed compounds unless cited.

| Amine (R-NH₂) | Amide Derivative Name | Resulting Amide Group (-CONHR) |

|---|---|---|

| Ammonia (NH₃) | 5-Aminoisoquinoline-8-carboxamide | -CONH₂ |

| Methylamine | N-Methyl-5-aminoisoquinoline-8-carboxamide | -CONHCH₃ |

| Aniline | N-Phenyl-5-aminoisoquinoline-8-carboxamide | -CONHC₆H₅ |

As an amphoteric molecule, this compound possesses both a basic amino group and an acidic carboxylic acid group. This dual nature allows it to form salts under appropriate pH conditions. In the presence of a strong acid (like HCl), the basic nitrogen atoms of the amino group and the isoquinoline (B145761) ring can be protonated to form hydrochloride salts. Conversely, reaction with a base (like NaOH) will deprotonate the carboxylic acid group to form a carboxylate salt, such as sodium 5-aminoisoquinoline-8-carboxylate.

This salt-forming capability is crucial for influencing the compound's physicochemical properties, including its solubility in aqueous solutions and its crystalline structure. The formation of different salts can lead to various crystal polymorphs, each with unique stability and dissolution characteristics. While specific crystallinity studies for this compound are not widely reported in the literature, the principles of salt formation are a fundamental aspect of its chemical character.

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde.

Reduction to Primary Alcohol: Strong reducing agents are required for the complete reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The reaction converts the -COOH group to a -CH₂OH group, yielding (5-aminoisoquinolin-8-yl)methanol . Borane complexes (e.g., BH₃-THF) are also effective and can sometimes offer better selectivity for carboxylic acids over other functional groups. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are typically more reactive than the starting carboxylic acid and are thus readily reduced further to the alcohol. Stopping the reduction at the aldehyde stage, to form 5-aminoisoquinoline-8-carbaldehyde , requires the use of specialized, less reactive reducing agents. One approach involves converting the carboxylic acid to a derivative, such as an acyl chloride or ester, and then using a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) to achieve the partial reduction.

Amidation Reactions and Amide Derivatives

Reactions Involving the Amino Moiety

The primary amino group at the C-5 position is a key site for derivatization, readily participating in reactions typical of aromatic amines.

The nucleophilic nature of the 5-amino group allows it to be readily acylated and alkylated to form amides and substituted amines, respectively.

Acylation: The amino group of isoquinolines can be acylated to form amides using various acylating agents. A common method involves the reaction with an acyl chloride in the presence of a base. For instance, the synthesis of amides from 8-aminoquinoline (B160924) has been achieved by first converting a carboxylic acid to its corresponding acyl chloride using a reagent like oxalyl chloride. The resulting acyl chloride is then reacted with the aminoquinoline in the presence of a base such as triethylamine (B128534) to yield the desired amide. mdpi.com This general strategy is applicable to this compound, although protection of the compound's own carboxylic acid group may be necessary to prevent unwanted side reactions. The reaction of amino-substituted tetrahydroisoquinoline-carboxylates with carbonyl chlorides is another demonstrated method for acylation. google.com

Alkylation: The amino group can also undergo alkylation. For example, studies on the related 8-aminoquinoline-3-carboxylic acid have shown that methylation with methyl iodide can lead to the formation of the 8-dimethylamino derivative, demonstrating direct alkylation of the amino group. researchgate.net Reductive alkylation is another viable method, where the amino-substituted isoquinoline can be reacted with an aldehyde in the presence of a reducing agent like a borane/pyridine (B92270) complex. google.com Alkylation can also be achieved using alkyl halides, such as alkyl bromide, often in the presence of a base. google.com

Table 1: Examples of Acylation and Alkylation Reactions on Amino-Isoquinoline Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic Acid, Oxalyl Chloride, Triethylamine | N-Acyl-aminoisoquinoline (Amide) | mdpi.com |

| Acylation | Carbonyl Chloride | N-Acyl-aminoisoquinoline (Amide) | google.com |

| Alkylation | Methyl Iodide | N,N-Dimethyl-aminoisoquinoline | researchgate.net |

| Alkylation | Alkyl Bromide, Base (e.g., Na2CO3) | N-Alkyl-aminoisoquinoline | google.com |

| Reductive Alkylation | Aldehyde, Borane/Pyridine Complex | N-Alkyl-aminoisoquinoline | google.com |

The amino group at the C-5 position acts as a potent nucleophile, readily participating in nucleophilic substitution reactions, particularly nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbonyl carbon of an acylating agent (like an acid chloride, anhydride, or ester), leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, a leaving group is expelled from the tetrahedral intermediate, resulting in the formation of a new C-N bond and the corresponding amide derivative. libretexts.org

The stability of the leaving group is a critical factor in these reactions; better leaving groups facilitate the reaction. masterorganicchemistry.com For example, the reaction of an amine with an acid chloride is typically rapid and efficient because the chloride ion is an excellent leaving group. libretexts.org This principle is fundamental to the acylation reactions discussed previously and is a cornerstone of derivatizing this compound at its amino moiety. mdpi.comnih.gov

The dual functionality of this compound makes it a valuable scaffold for creating molecules for bioconjugation and developing chemical probes. The carboxylic acid group provides a handle for conjugation reactions, such as forming amide bonds through peptide coupling techniques. This allows the isoquinoline unit to be attached to biomolecules or solid supports.

The amino group can be modified to tune the properties of the molecule or to act as a point of attachment itself. For instance, derivatives of aminoquinolines have been synthesized by reacting them with N-protected carboxylic acids to produce compounds with potential biological value. researchgate.net The isoquinoline ring system itself is a component of many fluorescent probes, and derivatization of the amino or carboxylic acid groups can be used to modulate its photophysical properties. The synthesis of libraries of such compounds on solid supports is a strategy employed in drug discovery and probe development. google.com

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution, with the outcome influenced by the existing substituents and reaction conditions.

Halogenation of the isoquinoline ring system is a key method for introducing functional handles for further derivatization. In the case of 8-aminoquinoline derivatives, electrophilic halogenation, such as bromination, preferentially occurs at the C-5 and C-7 positions of the benzene (B151609) ring portion of the scaffold. acgpubs.org This is due to the strong activating and ortho-, para-directing effect of the amino group. For example, the reaction of 8-aminoquinoline with bromine can yield the 5,7-dibromo-8-aminoquinoline product. acgpubs.org

More recent methods have focused on achieving higher selectivity. Copper-promoted protocols have been developed for the selective C5-bromination of 8-aminoquinoline amides using alkyl bromides as the halogen source. researchgate.netresearchgate.netresearchgate.net This highlights that derivatization of the amino group (i.e., to an amide) can be used to direct substitution to a specific position on the ring.

Table 2: Halogenation Reactions on Amino-Quinoline/Isoquinoline Rings

| Starting Material | Reagents | Position(s) Halogenated | Product | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Bromine (Br2) | C-5, C-7 | 5,7-Dibromo-8-aminoquinoline | acgpubs.org |

| 8-Aminoquinoline Amide | Alkyl Bromide, Copper Catalyst | C-5 | C5-Bromo-8-aminoquinoline amide | researchgate.netresearchgate.net |

| 8-Aminoquinoline Amide | CBr4, Photoredox Catalyst | C-5 | C5-Bromo-8-aminoquinoline amide | researchgate.net |

Electrophilic nitration of isoquinoline is a more complex process than for a simple benzene ring. The reaction is typically carried out in a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the basic nitrogen atom of the isoquinoline ring becomes protonated, forming an isoquinolinium ion. stackexchange.com This positive charge strongly deactivates the entire heterocyclic system towards further electrophilic attack. stackexchange.com

A nitro group introduced onto the ring can subsequently be reduced to an amino group using standard reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. This two-step process of nitration followed by reduction is a classical method for introducing an additional amino group onto an aromatic ring.

Oxidation Reactions of the Isoquinoline Scaffold

The isoquinoline core of this compound, a fused heterocyclic system, exhibits a degree of resistance to oxidation. pharmaguideline.com However, under specific and often vigorous conditions, the scaffold can undergo oxidative transformation. The reaction's outcome is significantly governed by the nature of the oxidizing agent and the substitution pattern on the isoquinoline ring. For the parent isoquinoline molecule, oxidation can lead to two primary results: N-oxidation at the nitrogen atom or cleavage of the ring system. uop.edu.pk

Oxidation with peracetic acid typically results in the formation of isoquinoline N-oxide. uop.edu.pk More forceful oxidation, for instance with potassium permanganate (B83412) (KMnO4) under alkaline conditions, can lead to the cleavage of the ring system. uop.edu.pkshahucollegelatur.org.in This aggressive oxidation of unsubstituted isoquinoline yields a mixture of phthalic acid, from the cleavage of the pyridine ring, and pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid), resulting from the cleavage of the benzene ring. uop.edu.pkshahucollegelatur.org.inslideshare.net

The presence of substituents on the isoquinoline scaffold plays a critical role in directing the site of oxidation. Electron-donating groups, such as the amino group at the C-5 position in this compound, activate the benzene portion of the molecule. Conversely, electron-withdrawing groups tend to deactivate the ring to which they are attached. This principle is illustrated by the differential oxidation of substituted isoquinolines. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO4 preferentially affects the electron-rich benzene ring. shahucollegelatur.org.in In contrast, for 5-nitroisoquinoline, where the nitro group deactivates the benzene ring, oxidation with the same reagent leads to the cleavage of the pyridine ring. shahucollegelatur.org.in

In the case of this compound, the benzene ring is substituted with both an activating amino group and a deactivating carboxylic acid group. The powerful activating and ortho-, para-directing nature of the amino group generally has a stronger influence on the aromatic system's reactivity than the deactivating effect of the carboxylic acid group. researchgate.net Therefore, it is anticipated that the benzene ring of this compound would be more susceptible to oxidative cleavage than the pyridine ring. The amino group itself is also susceptible to oxidation, a common reactivity pattern for aromatic amines. doubtnut.com

The expected outcomes of oxidation reactions on the isoquinoline scaffold of this compound are summarized in the table below.

| Oxidizing Agent | Expected Major Product(s) | Ring Affected | Notes |

| Peracetic Acid | 5-Amino-8-carboxyisoquinoline-2-oxide | Pyridine Ring (N-oxidation) | This reaction introduces an oxygen atom onto the nitrogen of the pyridine ring, a common reaction for nitrogen-containing heterocycles. uop.edu.pk |

| Potassium Permanganate (KMnO₄) | Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) | Benzene Ring (Cleavage) | The activating effect of the C-5 amino group directs the oxidative cleavage to the benzene portion of the molecule, a known pattern for 5-aminoisoquinoline. shahucollegelatur.org.in The original amino and carboxylic acid groups are lost during this process. |

Spectroscopic and Structural Characterization Techniques for Research on 5 Aminoisoquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out proton and carbon environments and their connectivity.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 5-Aminoisoquinoline-8-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system, the amine (–NH₂) protons, and the carboxylic acid (–COOH) proton.

The aromatic region would likely display a set of coupled doublets and triplets corresponding to the protons on the isoquinoline core. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the 10–12 ppm range. guidechem.com The protons of the primary amine group would also produce a broad signal. The exact chemical shifts are influenced by the solvent, concentration, and temperature, but a predicted spectrum can be tabulated based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical prediction as experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | Position is highly variable and dependent on hydrogen bonding. Signal disappears upon D₂O exchange. guidechem.com |

| Aromatic Protons (H1, H3, H4, H6, H7) | 7.0 - 9.0 | Multiplets (Doublets, Triplets) | Specific shifts and coupling patterns depend on the electronic effects of the amino and carboxyl substituents on the isoquinoline ring. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | Chemical shift can vary; signal disappears upon D₂O exchange. |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. guidechem.com The nine carbons of the isoquinoline ring system will appear in the aromatic region (approximately 110-150 ppm). The specific chemical shifts are influenced by the attached functional groups; for instance, the carbon atom bonded to the amino group (C-5) and those adjacent to the nitrogen heteroatom will have their chemical shifts significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction as experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 160 - 180 | Typically a quaternary carbon with a lower intensity signal. guidechem.com |

| Aromatic Carbons (C1, C3, C4, C4a, C5, C6, C7, C8, C8a) | 110 - 150 | The specific shifts are determined by substituent effects and proximity to the ring nitrogen. |

Two-dimensional (2D) NMR techniques are crucial for definitive structure confirmation. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis as it detects spatial proximity between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com

For this compound, a NOESY experiment would be instrumental in confirming the substitution pattern. Key expected correlations would include:

A cross-peak between the amine (–NH₂) protons and the aromatic proton at the C-6 position.

A cross-peak between the carboxylic acid (–COOH) proton and the aromatic proton at the C-7 position.

Correlations between adjacent protons on the aromatic rings, which helps in assigning their specific positions.

These through-space interactions provide powerful evidence to support the proposed structure and understand the molecule's preferred conformation in solution. mdpi.comlibretexts.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the presence of specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, several characteristic absorption bands are expected.

The carboxylic acid group gives rise to a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C–H stretching signals. spectroscopyonline.com A strong and sharp carbonyl (C=O) stretching absorption is also characteristic, typically appearing around 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The amino group (–NH₂) will show N–H stretching vibrations in the 3300-3500 cm⁻¹ region. The aromatic isoquinoline core will exhibit C=C and C=N stretching bands in the 1450-1620 cm⁻¹ region and C–H bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound This table is a theoretical prediction as experimental data is not publicly available.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H Stretch (Amine) | 3300 - 3500 | Medium |

| O–H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic) | 1450 - 1620 | Medium to Strong |

| C–O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O–H Bend (Carboxylic Acid) | 900 - 960 | Broad, Medium |

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While FTIR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and aromatic rings.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals. irphouse.com The C=O stretch of the carboxylic acid is also Raman active. rsc.org The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, as some vibrations that are weak or absent in one technique may be strong in the other. lookchem.com This dual analysis aids in a comprehensive assignment of all fundamental vibrations. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound. The technique provides the exact mass of the molecule and offers clues to its substructure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₂O₂, corresponding to a molecular weight of 188.18 g/mol and a monoisotopic mass of 188.0586 Da. bldpharm.comechemi.com

In mass spectral analysis, particularly with electron impact (EI) ionization, aromatic compounds like this compound are expected to show a relatively strong molecular ion (M⁺) peak due to the stability of the fused ring system. libretexts.org The fragmentation of the molecule is influenced by its functional groups—the carboxylic acid and the amino group—as well as the stable isoquinoline core.

General fragmentation patterns for aromatic carboxylic acids often involve characteristic losses. libretexts.org The most prominent cleavages are typically adjacent to the carboxyl group, leading to the loss of a hydroxyl radical (•OH) to produce an [M-17]⁺ ion, or the loss of the entire carboxyl group (•COOH) to form an [M-45]⁺ ion. libretexts.orgyoutube.com Furthermore, studies on related isoquinoline alkaloids show that fragmentation can involve the loss of amine-related moieties. nih.gov For this compound, this could potentially manifest as the loss of NH₃. The stability of the resulting fragments often dictates the relative abundance of the peaks observed in the mass spectrum.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | bldpharm.comechemi.com |

| Molecular Weight | 188.18 g/mol | bldpharm.comechemi.com |

| Exact Monoisotopic Mass | 188.0586 Da | echemi.com |

| Expected Key Fragment (Loss of •OH) | m/z 171 | libretexts.orgyoutube.com |

| Expected Key Fragment (Loss of •COOH) | m/z 143 | libretexts.orgyoutube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic structure of this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides information on the electronic transitions within the molecule. For conjugated aromatic systems like the isoquinoline ring, characteristic absorptions corresponding to π → π* and n → π* transitions are expected. researchgate.net Studies on the closely related 8-hydroxyquinoline (B1678124) show absorption peaks in the ranges of 230-240 nm and 300-310 nm, which are attributed to these π → π* and n → π* transitions of the quinoline (B57606) ring. researchgate.net

UV-Vis spectroscopy is also a powerful method for studying the formation of metal complexes. The 8-position carboxylate and 5-position amino group, along with the isoquinoline nitrogen, make this compound a potential chelating agent for metal ions. The complexation of related 8-hydroxyquinoline derivatives with metal ions such as Cu(II), Zn(II), and In(III) has been extensively studied using this technique. nih.govuncw.edursc.org Upon coordination with a metal ion, the electronic environment of the ligand changes, leading to significant shifts in the UV-Vis absorption bands. nih.govuncw.edu By monitoring these spectral changes as a function of metal ion concentration or pH, researchers can determine the stoichiometry of the complex (metal-to-ligand ratio) and calculate its formation or stability constants. researchgate.netuncw.edu

Table 2: Application of UV-Vis Spectroscopy in Analyzing Quinoline Derivatives

| Application | Typical Observation | Information Gained | Reference |

|---|---|---|---|

| Electronic Structure Analysis | Absorption bands corresponding to π → π* and n → π* transitions. | Insights into the conjugated electronic system of the isoquinoline core. | researchgate.net |

| Metal Complexation Studies | Shift in λmax and/or change in absorbance upon addition of metal ions. | Confirmation of complex formation, determination of stoichiometry, and calculation of stability constants. | nih.govuncw.edursc.org |

| pH-Dependent Studies | Spectral changes as a function of pH. | Determination of protonation constants (pKa values) for the acidic and basic functional groups. | uncw.edu |

X-ray Diffraction for Solid-State Structural Determination and Crystal Engineering

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation of this compound. nih.gov The analysis of related heterocyclic compounds by XRD has been crucial in establishing their molecular geometry and stereochemistry. nih.govmdpi.com

Beyond simple structure determination, XRD is central to the field of crystal engineering, which involves the design and synthesis of functional solid-state structures. researchgate.net this compound is an excellent candidate for crystal engineering due to its hydrogen-bonding capabilities. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen), while the amino group is a hydrogen bond donor. This allows for the formation of robust and predictable intermolecular hydrogen-bonding networks, such as those involving N-H···O and O-H···N interactions. researchgate.net Research on adducts between quinoline derivatives and carboxylic acids has demonstrated the formation of diverse supramolecular synthons based on these interactions. researchgate.net By co-crystallizing this compound with other molecules (coformers), it is possible to create novel crystalline materials (cocrystals or salts) with tailored physical properties. researchgate.net The analysis of similar structures, such as 3-amino-5-carboxypyridine derivatives, reveals how such hydrogen bonds can construct one-dimensional chains or more complex three-dimensional networks. researchgate.net

Table 3: Principles of X-ray Diffraction in the Study of this compound

| Application Area | Key Principles and Data Obtained | Relevance to the Compound | Reference |

|---|---|---|---|

| Structural Determination | Provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated. | Unambiguously confirms the molecular structure and conformation in the solid state. | nih.govmdpi.com |

| Crystal Engineering | Utilizes intermolecular interactions, primarily hydrogen bonds (e.g., N-H···O, O-H···N), to design new crystalline forms. | The amino and carboxylic acid groups enable the formation of predictable supramolecular structures and cocrystals. | researchgate.net |

| Polymorphism Screening | Identifies different crystalline packing arrangements (polymorphs) of the same molecule. | Different polymorphs can have distinct physical properties (solubility, stability, etc.). | researchgate.net |

Computational and Theoretical Studies of 5 Aminoisoquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting molecular geometries and electronic properties. A typical study would involve optimizing the molecule's geometry to find its most stable (lowest energy) conformation.

Molecular Geometry: DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can determine key structural parameters. For 5-Aminoisoquinoline-8-carboxylic acid, this would include bond lengths, bond angles, and dihedral angles. For instance, studies on related quinoline (B57606) derivatives have used DFT to establish their planar or near-planar structures and how substituents affect the geometry. researchgate.net The optimized geometry is crucial as it forms the basis for all other computational property predictions.

Electronic Structure: The electronic properties of a molecule govern its reactivity and spectroscopic behavior. DFT is used to calculate several key electronic descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. sci-hub.se

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the nitrogen atoms and the carboxylic oxygen atoms would be expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bond acceptance. The amino group's hydrogens would be regions of positive potential. sci-hub.se

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic distribution and identifying charge transfer within the molecule. researchgate.net

Due to the absence of specific published data for this compound, a representative data table cannot be generated at this time.

Quantum Mechanical Investigations of Spectroscopic Properties

Quantum mechanical methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective for predicting various spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the molecule's normal modes. These computed frequencies, after applying a scaling factor to correct for anharmonicity and other systematic errors, can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic frequencies would be expected for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and various C-H and C=C/C=N vibrations of the isoquinoline (B145761) ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predictions are invaluable for assigning signals in experimental spectra. For the title compound, distinct chemical shifts would be calculated for the protons and carbons of the fused ring system and its substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands seen in a UV-Visible spectrum. mdpi.com The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption.

As specific computational studies on the spectroscopic properties of this compound are not available, a data table of theoretical spectroscopic values cannot be provided.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular Docking: For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining a binding site (or active site) on the protein.

Using a docking program (e.g., AutoDock Vina) to place the ligand in the binding site in various conformations and orientations.

Scoring the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more favorable interaction. semanticscholar.org

The results would reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. The amino, carboxyl, and heterocyclic nitrogen atoms of this compound would be expected to be key participants in hydrogen bonding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system for a set period (e.g., nanoseconds). nih.gov This provides insights into:

Stability of Binding: Whether the ligand remains stably bound in the active site or if its conformation changes significantly.

Flexibility: The simulation shows the flexibility of different parts of the protein and the ligand, often analyzed via Root Mean Square Fluctuation (RMSF).

Binding Free Energy: More advanced calculations like MM-GBSA or MM-PBSA can be performed on the simulation trajectory to provide a more accurate estimate of the binding free energy.

Without published docking or MD simulation studies for this compound, a table of binding energies and interacting residues cannot be presented.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can also predict a molecule's chemical reactivity and potential reaction pathways, which is useful for understanding its metabolic fate or designing synthetic routes.

Chemical Reactivity: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. These include:

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive.

Electronegativity (χ): Measures the molecule's power to attract electrons.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature. nih.gov

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Reaction Pathways: Computational tools can model entire chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows chemists to:

Determine the activation energy, which relates to the reaction rate.

Predict whether a reaction is thermodynamically favorable.

Compare different potential pathways to see which is more likely to occur. nih.gov

For this compound, one could theoretically study reactions such as decarboxylation, electrophilic substitution on the aromatic rings, or amide bond formation at the carboxylic acid group.

No specific data from such predictive studies on this compound are currently available in the literature.

Applications of 5 Aminoisoquinoline 8 Carboxylic Acid in Advanced Chemical Research

Role as a Key Synthetic Building Block

The unique arrangement of functional groups on the rigid isoquinoline (B145761) scaffold makes 5-Aminoisoquinoline-8-carboxylic acid a valuable starting material and intermediate for the construction of more complex chemical architectures. Its reactivity is primarily centered around the amino and carboxylic acid moieties, allowing for a diverse range of chemical transformations.

This compound is a strategic precursor for synthesizing elaborate organic molecules. The bifunctional nature of the compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), allows for stepwise or orthogonal chemical modifications.

The carboxylic acid group can be converted into a variety of other functional groups. For instance, it can undergo esterification or amidation reactions. The synthesis of amides is a common strategy, often involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then treated with a primary or secondary amine. mdpi.com This approach has been successfully used to attach complex moieties, such as triterpenoic acids, to the related 8-aminoquinoline (B160924) scaffold, suggesting a similar potential for this compound. mdpi.comajchem-a.com Such reactions create larger, more complex structures with potential applications in medicinal chemistry. ajchem-a.com

The amino group provides another site for synthetic elaboration. It can be acylated, alkylated, or used as a directing group in C-H activation reactions, enabling functionalization at otherwise unreactive positions on the isoquinoline core. The use of amino acids as starting materials for designing and synthesizing new heterocyclic compounds is a subject of growing interest, aiming to create novel and potent biologically active agents. nih.gov

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amide | Synthesis of bioactive molecules |

| Carboxylic Acid | Esterification | Ester | Prodrug synthesis, modification of solubility |

| Carboxylic Acid | Reduction | Alcohol | Intermediate for further synthesis |

| Amino Group | Acylation | Amide | Building block for polymers, bioactive compounds |

| Amino Group | Diazotization | Diazonium Salt | Intermediate for diverse functional groups |

| Isoquinoline Ring | C-H Activation | Substituted Isoquinoline | Creation of novel scaffolds |

The isoquinoline skeleton is a privileged structure found in numerous natural products and pharmacologically active compounds. thieme-connect.deresearchgate.net Functionalized isoquinolines like this compound are crucial intermediates for building more intricate heterocyclic frameworks. rsc.org

The amino and carboxylic acid groups can participate in cyclization reactions to form new fused rings. For example, condensation reactions involving the amino group and a suitable bifunctional reagent can lead to the formation of new heterocyclic rings fused to the isoquinoline system. Similarly, the carboxylic acid can be used to construct fused systems such as triazino-, triazepino-, or triazocinoquinazolinones, as has been demonstrated with related amino-functionalized heterocyclic acids. nih.gov The synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction showcases a classic method for building heterocyclic acids, highlighting the importance of such structures as synthetic targets. nih.gov The development of new synthetic methodologies is critical for accessing a wide variety of functionalized heterocycles for drug discovery. rsc.org

Development as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (two nitrogen atoms and two oxygen atoms) makes this compound a promising candidate for use as a ligand in coordination chemistry. Its ability to bind to metal ions can lead to the formation of metal-organic frameworks (MOFs) or discrete metal complexes with interesting properties.

This compound possesses several potential donor sites for metal coordination: the nitrogen atom of the isoquinoline ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group. This allows it to act as a chelating ligand, binding to a metal ion through multiple sites to form a stable complex.

The coordination behavior is highly dependent on factors like pH. vaia.com In acidic conditions, the amino and carboxylate groups will be protonated, reducing their ability to coordinate with metal ions. vaia.com At higher pH, deprotonation occurs, making the lone pairs on the nitrogen and oxygen atoms available for donation to a metal center, thus enhancing chelating ability. vaia.com The molecule can act as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen, or through the isoquinoline nitrogen and the carboxylate oxygen. Research on the closely related isoquinoline-5-carboxylic acid has shown it forms 2D coordination polymers with Cu(II) ions, where the metal centers are bound to four ligands, demonstrating the viability of this class of compounds in forming extended metal-organic structures. polimi.it

The synthesis of metal complexes with ligands like this compound typically involves reacting a salt of the desired metal (e.g., chlorides, sulfates, or acetates) with the ligand in a suitable solvent. jocpr.com The stoichiometry of the resulting complex depends on the metal ion, its preferred coordination geometry, and the reaction conditions.

While specific studies on metal complexes of this compound are not extensively documented, research on analogous systems provides significant insight. For example, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and characterized. researchgate.net These complexes are formed by reacting the ligand with an aluminum source. Characterization techniques for such complexes typically include:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O, C-N, and other relevant bonds. scirp.org

UV-Vis Spectroscopy: To study the electronic transitions within the complex and how they differ from the free ligand. scirp.org

NMR Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Table 2: Common Metal Ions and Expected Geometries with Quinoline-type Ligands

| Metal Ion | Typical Coordination Number | Common Geometry | Reference Example |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral | [Cu(isoquinoline-5-carboxylate)₂(H₂O)₂] polimi.it |

| Al(III) | 6 | Octahedral | Tris-(5-amino-8-hydroxyquinoline)aluminum researchgate.net |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Co(II) complexes with 8-hydroxyquinoline (B1678124) scirp.org |

| Zn(II) | 4 | Tetrahedral | Zn(II) complexes with amino acids jocpr.com |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Ni(II) complexes with 8-hydroxyquinoline scirp.org |

Metal complexes derived from quinoline-based ligands have found applications in diverse fields, including catalysis and materials science. The properties of the resulting complexes are tunable by changing the metal ion or modifying the ligand structure.

In materials science, complexes of 8-hydroxyquinoline (8-HQ) and its derivatives are renowned for their use in Organic Light-Emitting Diodes (OLEDs). scirp.orgrroij.com For instance, tris(8-hydroxyquinolinato)aluminium (Alq₃) is a classic emissive and electron-transporting material. scirp.org Research on new derivatives is ongoing, and the synthesis of tris-(5-amino-8-hydroxyquinoline)aluminum complexes for use as anode buffer layers in inverted organic solar cells has been reported. researchgate.net These complexes demonstrated good performance as charge-transporting layers, indicating that amino-functionalization of the quinoline (B57606) core is a viable strategy for developing new materials. researchgate.net

Although direct catalytic applications of this compound complexes have not been widely explored, the use of 8-aminoquinoline amides for transition metal complexation is known to be applicable for C-H activation processes. mdpi.com This suggests that complexes of this compound could potentially be developed as catalysts for various organic transformations.

Utilization as a Molecular Probe in Biochemical Assays

The heterocyclic isoquinoline scaffold is a fundamental structure in many biologically active compounds. The specific arrangement of functional groups on this scaffold, such as in this compound, provides distinct properties that can be harnessed for biochemical research. While direct applications as a standalone molecular probe are not extensively documented in peer-reviewed literature, its structural features—namely the amino and carboxylic acid groups—present significant potential for its use as a versatile building block in the design of sophisticated molecular probes for biochemical assays.

The primary value of this compound in this context lies in its capacity as a modifiable chemical entity. The carboxylic acid and amino groups serve as chemical handles for conjugation reactions. Researchers can attach reporter molecules, such as fluorophores, biotin (B1667282) tags, or other bioactive moieties, to these sites. This allows for the creation of custom probes designed to investigate specific biological processes, such as enzyme activity, receptor binding, and protein-protein interactions.

Detailed Research Findings

The utility of the aminoisoquinoline core is well-established in medicinal chemistry. nih.gov The presence of both an amino group and a carboxylic acid group on the isoquinoline ring creates opportunities for zwitterionic interactions and specific hydrogen bonding with biological targets. This inherent binding potential makes it an attractive starting point for developing targeted molecular probes.

In contrast to its hydroxylated analog, 8-hydroxy-isoquinoline-5-carboxylic acid, which demonstrates strong metal-chelating properties often utilized in fluorescent probes, this compound lacks a strong chelation capacity. However, its utility is not diminished but rather shifted towards a different class of molecular probes. Its functional groups are ideal for covalent modification and for serving as a rigid scaffold that presents attached functionalities in a well-defined spatial orientation.

Research on related compounds supports this potential. For instance, amides derived from 8-aminoquinoline (a structural isomer) are frequently used for transition metal complexation and in studies of biological activity. mdpi.com This highlights the general applicability of the amino-quinoline/isoquinoline framework in creating tools for chemical biology. The carboxylic acid moiety, in particular, is a versatile functional group that can be readily converted into an amide, ester, or other derivatives to link the core structure to a system of interest.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 887591-08-4 | bldpharm.comechemi.com |

| Molecular Formula | C₁₀H₈N₂O₂ | bldpharm.comechemi.com |

| Molecular Weight | 188.18 g/mol | bldpharm.comechemi.com |

| Topological Polar Surface Area | 76.2 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Rotatable Bond Count | 1 | echemi.com |

Interactive Data Table: Potential Applications as a Molecular Probe Scaffold

| Structural Feature | Type of Chemical Modification | Potential Biochemical Assay Application | Rationale |

| Carboxylic Acid Group (-COOH) | Amide bond formation (amidation) | Covalent labeling of proteins or peptides; attachment of fluorescent dyes. | The carboxyl group can be activated and reacted with primary amines on biomolecules or reporter tags. |

| Amino Group (-NH₂) | Acylation, sulfonation | Altering solubility and binding specificity; attachment of signaling molecules. | The nucleophilic amine can react with a variety of electrophilic reagents to introduce new functionalities. |

| Isoquinoline Core | Rigid scaffold | Scaffolding for pharmacophore development; backbone for combinatorial libraries. | The bicyclic aromatic structure provides a conformationally restricted platform for presenting other functional groups. |

| Combined Groups | Zwitterionic and H-bonding interactions | Targeting enzyme active sites or receptor binding pockets. | The presence of both acidic and basic groups allows for specific, non-covalent interactions with protein residues. |

Mechanistic Insights and Biological Activity Studies Preclinical and in Vitro Focus

Investigation of Binding Modes and Receptor Affinity

The binding characteristics of 5-Aminoisoquinoline-8-carboxylic acid and related compounds are dictated by their structural features, particularly the arrangement of the carboxylic acid and amino functional groups on the isoquinoline (B145761) scaffold. These groups can act as hydrogen bond donors and acceptors, which are critical for interactions within receptor or enzyme binding pockets. researchgate.net The isoquinoline core itself, with its fused benzene (B151609) and pyridine (B92270) rings, provides a rigid structure for the precise spatial orientation of these interacting groups.

The specific placement of functional groups is crucial for receptor affinity and binding mode. For instance, in the related 8-hydroxyquinoline (B1678124) series, the hydroxyl and nitrogen atoms can form a chelate ring with transition metal ions, a key interaction for inhibiting metalloenzymes. nih.gov However, the substitution of the hydroxyl group with an amino group, as in this compound, alters this capability, with the amino-substituted analog lacking the strong metal chelation capacity.